![molecular formula C10H12N2S2 B5551418 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine derivatives often involves the interaction of specific thieno[2,3-d]pyrimidine compounds with various reagents. For instance, derivatives have been synthesized through reactions involving ethoxycarbonyl or alkylthio substitutions. These processes highlight the flexibility and reactivity of the thieno[2,3-d]pyrimidine core under different chemical conditions (Gangjee et al., 2009).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, including IR, NMR, and mass spectrometry, often characterize the molecular structure of thieno[2,3-d]pyrimidine derivatives. These techniques have confirmed the unique structural features of these compounds, such as their thieno[2,3-d]pyrimidine ring system, which binds in specific modes indicative of their potential biological activity (Gangjee et al., 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo a variety of chemical reactions, such as alkylation, nitrating reactions, and cyclization, leading to diverse heterocyclic systems. These reactions are influenced by the substituents on the thieno[2,3-d]pyrimidine core, demonstrating the compounds' reactivity and the potential to create a wide range of derivatives with varying properties (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, can be assessed through various analytical techniques. These properties are crucial for understanding the compounds' behavior in different environments and for their application in scientific research (Aktan et al., 2017).
Chemical Properties Analysis
Thieno[2,3-d]pyrimidine derivatives exhibit a range of chemical properties, including reactivity towards nitrating agents and electrophilic reagents. These properties are essential for the synthesis of novel compounds and for exploring the derivatives' potential biological activities. Studies have shown that specific substitutions on the thieno[2,3-d]pyrimidine core can significantly affect the compounds' chemical behavior and reactivity (Mamarakhmonov et al., 2016).
Scientific Research Applications
Nonlinear Optical Properties and Electronic Structure
Research has highlighted the importance of thiopyrimidine derivatives, including 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine analogs, in the field of nonlinear optics (NLO) and electronic materials. A study conducted by Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. The findings demonstrate that these compounds exhibit significant NLO characteristics, making them suitable for optoelectronic applications. This research underscores the potential of 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine derivatives for use in high-tech NLO devices due to their enhanced optical responses compared to standard materials (Hussain et al., 2020).
Radioprotective and Antitumor Activities
Alqasoumi et al. (2009) investigated the radioprotective and antitumor activities of novel thieno[2,3-d]pyrimidine derivatives, which include amino acids and imidazothieno-pyrimidines synthesized via reactions involving 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. Some of these compounds exhibited promising radioprotective and antitumor activities, indicating the potential of 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine derivatives in developing new cancer therapies and radioprotective agents (Alqasoumi et al., 2009).
Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-ethylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-4-13-9-8-6(2)7(3)14-10(8)12-5-11-9/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMAJJKSVMOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C(=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine |
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